molecular formula C12H17ClN2O2 B1391594 4-Benzylpiperazine-2-carboxylic acid hydrochloride CAS No. 1219423-76-3

4-Benzylpiperazine-2-carboxylic acid hydrochloride

Cat. No. B1391594
M. Wt: 256.73 g/mol
InChI Key: APQYWFSMKGCAOY-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Benzylpiperazine-2-carboxylic acid hydrochloride are not fully detailed in the available resources. The molecular weight is 256.73 g/mol. More specific properties such as density, boiling point, and melting point are not available .

Scientific Research Applications

  • Antimicrobial Activity : Patel, Agravat, and Shaikh (2011) synthesized derivatives of benzylpiperazine and evaluated their antimicrobial activity. These compounds exhibited variable and modest activity against certain strains of bacteria and fungi, highlighting their potential in antimicrobial research (Patel, Agravat, & Shaikh, 2011).

  • Electron Transfer Dissociation in Peptides : Ko and Brodbelt (2012) studied the effect of derivatizing peptides with compounds like benzylpiperazine. This modification improved electron transfer dissociation efficiencies in mass spectrometry, indicating its usefulness in peptide analysis (Ko & Brodbelt, 2012).

  • Serotonin Receptor Antagonism : Research by Mahesh, Devadoss, Pandey, and Yadav (2011) involved synthesizing quinoxalin-2-carboxamides, including a derivative of benzylpiperazine, to evaluate their antagonism of the 5-HT3 serotonin receptor. This research contributes to the understanding of serotonin receptors and their pharmacological modulation (Mahesh, Devadoss, Pandey, & Yadav, 2011).

  • Antibacterial Activities : Bildirici, Şener, and Tozlu (2007) synthesized derivatives of benzylpiperazine and evaluated their antibacterial properties. They found that some of these derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential uses in antibiotic development (Bildirici, Şener, & Tozlu, 2007).

  • Bioconjugation Mechanisms : Nakajima and Ikada (1995) studied the mechanism of amide formation by carbodiimide in aqueous media, using benzylamine as one of the amine reactants. Their findings are important for understanding bioconjugation in biological and chemical research (Nakajima & Ikada, 1995).

  • Humidity Sensing and DNA Binding : Rehman, Imran, ZIA-UR-REHMAN, Hassan, Badshah, Shah, Tahir, and Shah (2015) explored the humidity-sensing and DNA-binding abilities of a nickel complex with benzylpiperazine. This research highlights the potential application in sensing technologies and DNA interaction studies (Rehman et al., 2015).

  • Herbicide Degradation : Brillas, Boye, and Dieng (2003) investigated the degradation of the herbicide 4-chlorophenoxyacetic acid using peroxi-coagulation, a process relevant to environmental chemistry and pollution control (Brillas, Boye, & Dieng, 2003).

Safety And Hazards

The safety data sheet for 4-Benzylpiperazine-2-carboxylic acid hydrochloride is not available in the resources. It is recommended to handle the compound with appropriate safety measures .

properties

IUPAC Name

4-benzylpiperazine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c15-12(16)11-9-14(7-6-13-11)8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQYWFSMKGCAOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C(=O)O)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzylpiperazine-2-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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